1,2-Ethanedisulfonic Acid Dihydrate

CAS No.: 5982-56-9

Cat. No.: VC2840218

Molecular Formula: C2H10O8S2

Molecular Weight: 226.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5982-56-9 |

|---|---|

| Molecular Formula | C2H10O8S2 |

| Molecular Weight | 226.2 g/mol |

| IUPAC Name | ethane-1,2-disulfonic acid;dihydrate |

| Standard InChI | InChI=1S/C2H6O6S2.2H2O/c3-9(4,5)1-2-10(6,7)8;;/h1-2H2,(H,3,4,5)(H,6,7,8);2*1H2 |

| Standard InChI Key | DSGUSEBCDAKBCM-UHFFFAOYSA-N |

| SMILES | C(CS(=O)(=O)O)S(=O)(=O)O.O.O |

| Canonical SMILES | C(CS(=O)(=O)O)S(=O)(=O)O.O.O |

Introduction

Chemical Identity and Nomenclature

Basic Information

1,2-Ethanedisulfonic Acid Dihydrate is identified by the CAS Registry Number 5982-56-9, while its anhydrous form is associated with CAS 110-04-3 . The compound is known by several synonyms in scientific literature and commercial contexts:

-

Ethane-1,2-disulfonic acid dihydrate

-

Ethylenedisulfonic acid dihydrate

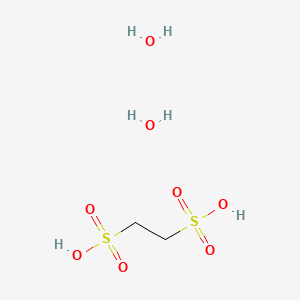

The molecular formula of the dihydrate form is C₂H₆O₆S₂·2H₂O, corresponding to a molecular weight of 226.21 g/mol . The anhydrous form has a molecular formula of C₂H₆O₆S₂ with a molecular weight of approximately 190.20 g/mol .

Physical and Chemical Properties

Physical Characteristics

1,2-Ethanedisulfonic Acid Dihydrate presents as a solid at room temperature, appearing as white to gray to brown powder or crystals . The compound's physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1,2-Ethanedisulfonic Acid Dihydrate

The variation in reported melting points (109-115°C) may be attributed to differences in sample purity or measurement methods across different sources .

Acid-Base Properties

As a diprotic sulfonic acid, 1,2-Ethanedisulfonic Acid Dihydrate possesses strong acidic properties with pKa values of -1.46 and -2.06, indicating its substantial capacity to donate protons in solution. These low pKa values classify it among strong acids, making it useful for applications requiring acidic catalysis or pH control.

Structural Characteristics

Molecular Structure

The compound's structure consists of a two-carbon ethane backbone with two sulfonyl groups (-SO3H) attached, plus two water molecules in the dihydrate form. This arrangement gives the molecule its distinctive properties and reactivity profile.

Crystalline Structure

The dihydrate form incorporates two water molecules into its crystal lattice, affecting its physical properties including melting point and solubility compared to the anhydrous form. This hydration is stable under normal conditions but can be affected by environmental factors such as temperature and humidity.

| Supplier | Purity | Package Sizes | Product Code | Price Range |

|---|---|---|---|---|

| TCI America | ≥95.0% (by titrimetric analysis) | 5g, 25g | E0453 | $183.30 (25g) |

| Aladdin Scientific | >95.0% (T) | 5g, 25g | E404394 | $18.90 (5g), $58.90 (25g) |

Quality Specifications

Commercial grade 1,2-Ethanedisulfonic Acid Dihydrate typically meets the following specifications:

-

Minimum purity: 95.0% by titrimetric analysis

-

Melting point range: 111.0-115.0°C

These specifications ensure the material's suitability for industrial and research applications.

Applications and Uses

Research and Industrial Applications

1,2-Ethanedisulfonic Acid Dihydrate finds utility primarily in scientific research contexts:

-

Potential use in organic synthesis as an acidic catalyst

-

Possible applications in pharmaceutical formulations

The compound's strong acidity and distinctive chemical structure make it valuable for specialized applications requiring strong sulfonic acids.

Comparative Advantages

The presence of two sulfonic acid groups on a simple two-carbon chain gives 1,2-Ethanedisulfonic Acid Dihydrate distinctive properties compared to other sulfonic acids:

-

Higher acidity compared to monosulfonic acids

-

Water solubility enhanced by the dihydrate form

-

Structural simplicity compared to aromatic sulfonic acids

Comparison with Related Compounds

Structural Analogs

Table 3 presents a comparison between 1,2-Ethanedisulfonic Acid Dihydrate and structurally related compounds.

Table 3: Comparison of 1,2-Ethanedisulfonic Acid Dihydrate with Related Compounds

| Compound | Molecular Formula | Key Differences | Notable Features |

|---|---|---|---|

| Ethanedisulfonic Acid (anhydrous) | C₂H₆O₆S₂ | Lacks hydration | Similar applications but without hydration properties |

| Sodium 1,2-Ethanedisulfonate | C₂H₈Na₂O₆S₂ | Salt form | Used in pharmaceutical formulations for enhanced solubility |

| Methanesulfonic Acid | C₂H₇O₃S | Contains only one sulfonic group | Stronger acidity; widely used as solvent and reagent in organic synthesis |

Distinctive Characteristics

The uniqueness of 1,2-Ethanedisulfonic Acid Dihydrate lies in its diprotic nature and the presence of two sulfonyl groups on a two-carbon chain, which distinguishes it from other sulfonic acids that may have different structural configurations or functional groups. This structural arrangement contributes to its specific physicochemical properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume